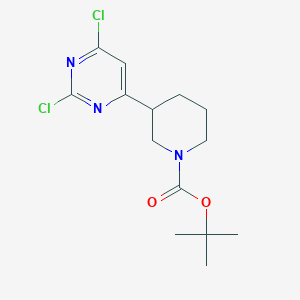![molecular formula C29H15N3O4 B12330000 2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12330000.png)
2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione is a complex organic compound that features a unique structure combining isoindole, quinoline, and acridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione typically involves multi-step organic reactions. One common approach is the condensation of isoindole derivatives with quinoline and acridine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and acridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include various quinoline and acridine derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
- 1-(4-(1,3-Dioxoisoindolin-2-yl)butanoyl)indoline-2-carboxamide
Uniqueness
2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione is unique due to its combination of isoindole, quinoline, and acridine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C29H15N3O4 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C29H15N3O4/c33-26-18-7-3-4-8-22(18)30-24-13-21-25(12-20(24)26)31-23-10-9-15(11-19(23)27(21)34)14-32-28(35)16-5-1-2-6-17(16)29(32)36/h1-13H,14H2 |
InChI Key |
LADVKSIXZYIARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(C=C3)N=C5C=C6C(=NC7=CC=CC=C7C6=O)C=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


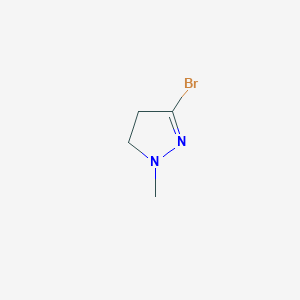
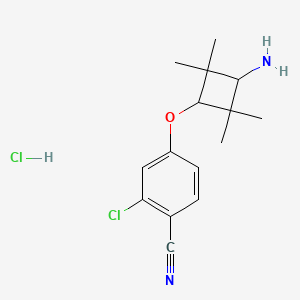
![2-([(1-Eth-1-ynylbut-2-enyl)oxy]carbonyl)benzoic acid](/img/structure/B12329940.png)
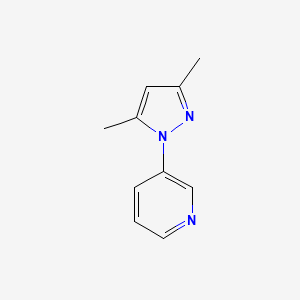
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-](/img/structure/B12329963.png)
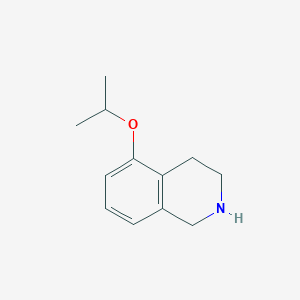
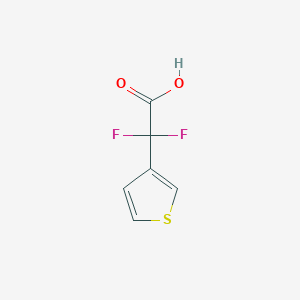
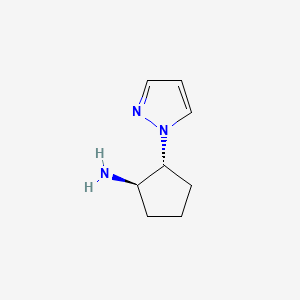
![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)
![5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B12329986.png)
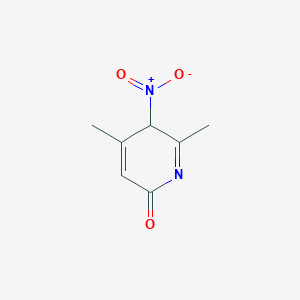
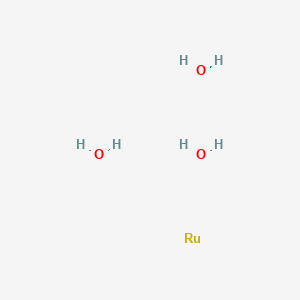
![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
